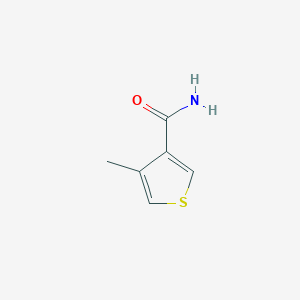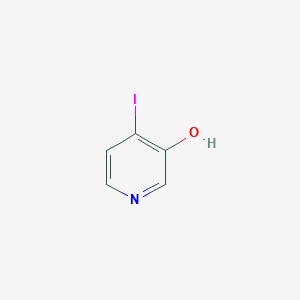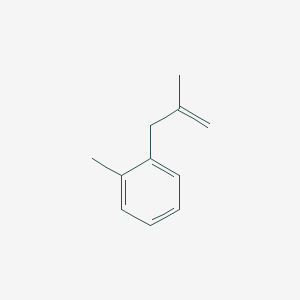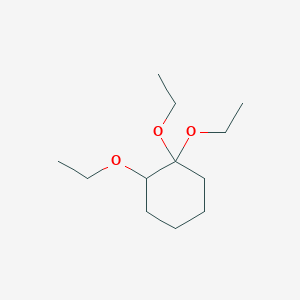
1,1,2-Triethoxycyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Triethoxycyclohexane (TECH) is a cyclic compound with the chemical formula C12H24O3. It is a colorless liquid with a sweet odor and is soluble in organic solvents. TECH has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and material science.
Wissenschaftliche Forschungsanwendungen
1,1,2-Triethoxycyclohexane has been widely studied for its potential applications in various fields. In the pharmaceutical industry, this compound has been investigated as a potential drug delivery system due to its ability to form inclusion complexes with various drugs. This compound has also been used as a solvent in the synthesis of several pharmaceutical intermediates. In the field of agrochemicals, this compound has been studied as a potential pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been used as a plasticizer in the production of polymeric materials.
Wirkmechanismus
The mechanism of action of 1,1,2-Triethoxycyclohexane is not well understood. However, it is believed that this compound interacts with the cell membrane and disrupts its structure, leading to cell death. This compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound has antioxidant properties and can scavenge free radicals. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can lower blood glucose levels and improve insulin sensitivity in diabetic rats.
Vorteile Und Einschränkungen Für Laborexperimente
1,1,2-Triethoxycyclohexane has several advantages as a reagent in lab experiments. It is a relatively inexpensive and readily available compound. It is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, this compound has several limitations. It is highly flammable and can be hazardous if not handled properly. It is also a relatively new compound, and its properties and applications are still being investigated.
Zukünftige Richtungen
There are several future directions for the study of 1,1,2-Triethoxycyclohexane. One potential application is in the field of drug delivery. This compound has been shown to form inclusion complexes with various drugs, and further research could lead to the development of more efficient drug delivery systems. Another potential application is in the field of material science. This compound has been used as a plasticizer in the production of polymeric materials, and further research could lead to the development of new materials with improved properties. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a cyclic compound with potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the properties and potential applications of this compound.
Synthesemethoden
The synthesis of 1,1,2-Triethoxycyclohexane involves the reaction of cyclohexanone with ethanol in the presence of a catalyst, typically sulfuric acid. The reaction proceeds via an acid-catalyzed nucleophilic addition of ethanol to the carbonyl group of cyclohexanone, followed by dehydration to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, catalyst concentration, and reaction time.
Eigenschaften
CAS-Nummer |
188410-91-5 |
|---|---|
Molekularformel |
C12H24O3 |
Molekulargewicht |
216.32 g/mol |
IUPAC-Name |
1,1,2-triethoxycyclohexane |
InChI |
InChI=1S/C12H24O3/c1-4-13-11-9-7-8-10-12(11,14-5-2)15-6-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
YMYWZGJNGBBNFK-UHFFFAOYSA-N |
SMILES |
CCOC1CCCCC1(OCC)OCC |
Kanonische SMILES |
CCOC1CCCCC1(OCC)OCC |
Synonyme |
Cyclohexane, 1,1,2-triethoxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



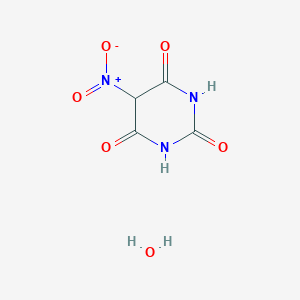
![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)

![1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B63095.png)
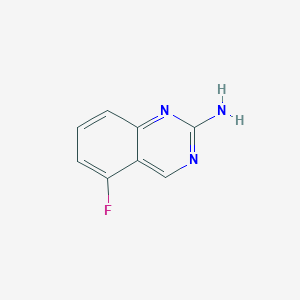
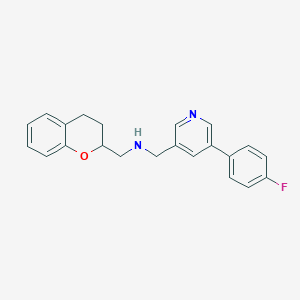
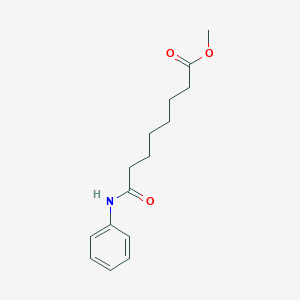
![Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate](/img/structure/B63108.png)
